molecular formula C13H18O4 B8740197 Ethyl-3-(2,3-dimethoxy-phenyl)propionate

Ethyl-3-(2,3-dimethoxy-phenyl)propionate

Cat. No.: B8740197
M. Wt: 238.28 g/mol
InChI Key: SLDGGTLYQAVFLQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Phenylpropionate Derivatives

The study of phenylpropionate derivatives has a rich history, initially gaining significant traction in the mid-20th century within the field of medicinal chemistry. Early research often focused on the esterification of complex bioactive molecules, such as steroids, to modify their pharmacokinetic properties. For instance, phenylpropionate esters of hormones like testosterone (B1683101) and nandrolone (B1676933) were developed to create longer-acting prodrugs. nih.govnih.gov This strategy of using a phenylpropionate moiety to alter the solubility and absorption rate of a drug became a fundamental concept in pharmaceutical development. nih.gov

Over time, the scope of research expanded beyond steroidal applications. The basic ethyl 3-phenylpropionate (B1229125) structure, the parent compound to the subject of this article, found use as a flavoring agent and in the fragrance industry. nih.govsigmaaldrich.com This diversification marked a shift in focus from purely medicinal applications to broader industrial and synthetic uses. The evolution continued as chemists began to explore how substitutions on the phenyl ring could impart novel properties, leading to a wide array of derivatives with potential applications in materials science, agrochemicals, and as versatile intermediates in organic synthesis.

Significance of the (2,3-Dimethoxy-phenyl)propionate Scaffold in Organic Synthesis

A scaffold in organic chemistry refers to a core molecular framework from which a variety of derivatives can be synthesized. The (2,3-Dimethoxy-phenyl)propionate scaffold is significant due to the unique electronic and steric properties conferred by the dimethoxy-substituted phenyl group. Dimethoxybenzene derivatives are valuable and versatile compounds that are found in numerous natural products and serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory and anti-cancer agents. nih.gov

Current Research Gaps and Future Directions for Ethyl-3-(2,3-dimethoxy-phenyl)propionate Studies

Despite the established importance of related compounds, a review of current scientific literature reveals a significant research gap concerning this compound itself. There is a notable lack of dedicated studies detailing its synthesis, characterization, and potential applications. This scarcity of information presents a clear opportunity for future investigation.

Future research directions could be multifaceted and highly valuable:

Systematic Synthesis and Characterization: The first step would be to develop and report an efficient, scalable synthesis for high-purity this compound. Following this, a thorough characterization of its physicochemical properties—such as melting point, boiling point, solubility, and spectral data—is necessary to establish a baseline for any further studies.

Exploration of Biological Activity: Given that other dimethoxyphenyl propionic acid derivatives have shown biological activity, it would be logical to screen this compound for various effects. nih.gov Its structure could be used as a starting point for developing novel therapeutic agents.

Application as a Synthetic Intermediate: The compound's structure, featuring an ester and an activated aromatic ring, makes it a prime candidate for use as an intermediate in the synthesis of more complex molecules. chemimpex.com Research could explore its utility in creating novel heterocyclic compounds, polymers, or other functional materials.

The following data tables provide known information on the target compound and its unsubstituted parent molecule for context.

Chemical and Physical Data

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
CAS Number 27805-46-9
Boiling Point Data not publicly available
Density Data not publicly available

| Appearance | Data not publicly available |

Table 2: Properties of the Parent Compound, Ethyl 3-phenylpropionate

Property Value Source
Molecular Formula C₁₁H₁₄O₂ nih.gov
Molecular Weight 178.23 g/mol sigmaaldrich.com
CAS Number 2021-28-5 sigmaaldrich.com
Boiling Point 247-248 °C sigmaaldrich.com
Density 1.01 g/mL at 25 °C sigmaaldrich.com

| Appearance | Clear colorless liquid | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-(2,3-dimethoxyphenyl)propanoate

InChI

InChI=1S/C13H18O4/c1-4-17-12(14)9-8-10-6-5-7-11(15-2)13(10)16-3/h5-7H,4,8-9H2,1-3H3

InChI Key

SLDGGTLYQAVFLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for Ethyl 3 2,3 Dimethoxy Phenyl Propionate

Established Synthetic Routes for Related Propionate (B1217596) and Dimethoxyphenyl Compounds

The synthesis of esters like Ethyl-3-(2,3-dimethoxy-phenyl)propionate traditionally relies on robust and well-documented reactions. These methods, while effective, often involve stoichiometric reagents and conditions that may not align with modern principles of green chemistry.

The most common method for preparing esters is the direct esterification of a carboxylic acid with an alcohol. For phenylpropionate esters, this typically involves the reaction of the corresponding 3-phenylpropanoic acid with an alcohol under acidic catalysis.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where a carboxylic acid and an alcohol are refluxed in the presence of a strong acid catalyst. libretexts.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water generated is removed from the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve reacting 3-(2,3-dimethoxy-phenyl)propanoic acid with ethanol (B145695). Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The mechanism involves protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for nucleophilic attack by the alcohol. libretexts.org

Table 1: Comparison of Conventional Acid Catalysts for Fischer Esterification

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Reflux in excess alcohol, 1-5 mol% catalyst Inexpensive, highly effective Strong dehydrating agent, can cause side reactions (e.g., charring), difficult to remove
p-Toluenesulfonic Acid (p-TsOH) Reflux in excess alcohol or with Dean-Stark trap Solid, easier to handle than H₂SO₄, less charring More expensive than sulfuric acid

| Hydrogen Chloride (HCl) | Generated in-situ from acetyl chloride or as a solution in the alcohol | Effective catalyst | Corrosive gas, requires careful handling |

Another established route is the hydrogenation of the corresponding ethyl cinnamate (B1238496). The reduction of the double bond in the cinnamate precursor yields the saturated phenylpropionate ester. This reaction is typically performed using a catalyst such as nickel in an alcohol solution under hydrogen pressure. prepchem.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To synthesize the precursor for this compound, 1-halo-2,3-dimethoxybenzene could be reacted with ethyl acrylate (B77674). This would form ethyl 3-(2,3-dimethoxy-phenyl)acrylate (a cinnamate derivative), which could then be hydrogenated to the target compound. The Heck reaction is a versatile method for C-C bond formation and is widely used in the synthesis of substituted alkenes. organic-chemistry.orgnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org A potential route to the target molecule's framework could involve coupling a 2,3-dimethoxyphenylboronic acid with a suitable three-carbon synthon containing a halide and an ester group, such as ethyl 3-bromopropionate. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The mild reaction conditions and the low toxicity of the boron reagents make the Suzuki coupling an attractive method. youtube.comorganic-chemistry.org

Table 2: Overview of C-C Bond Formation Strategies

Reaction Key Reactants Catalyst System Key Features
Heck Reaction Aryl halide (e.g., 1-iodo-2,3-dimethoxybenzene) + Alkene (e.g., ethyl acrylate) Pd(0) catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligands, base (e.g., Et₃N) Forms a C-C bond at an sp² carbon of the alkene; produces an unsaturated intermediate requiring further reduction. wikipedia.org

| Suzuki Coupling | Arylboronic acid (e.g., 2,3-dimethoxyphenylboronic acid) + Alkyl halide (e.g., ethyl 3-bromopropionate) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Tolerates a wide range of functional groups; boron byproducts are generally non-toxic. wikipedia.orgorganic-chemistry.org |

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

The philosophy of green chemistry is guided by twelve principles formulated by Paul Anastas and John Warner. epa.govorganic-chemistry.org These principles provide a framework for designing safer and more sustainable chemical processes.

Key Green Chemistry Principles Relevant to Ester Synthesis:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. solubilityofthings.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.comwikipedia.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. epa.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible.

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. epa.govsolubilityofthings.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. solubilityofthings.com

Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. epa.govorganic-chemistry.org Catalysts are used in small amounts and can carry out a single reaction many times, minimizing waste. epa.gov

In ester synthesis, these principles encourage the move away from strong mineral acids that are difficult to recover and generate waste towards reusable solid acid catalysts or biocatalysts. They also favor reaction designs that have high atom economy and minimize the use of volatile organic solvents.

Atom economy is a key metric for evaluating the "greenness" of a chemical reaction. wikipedia.orgskpharmteco.com It measures the efficiency of a synthesis in converting the mass of reactants into the mass of the desired product. numberanalytics.com

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 numberanalytics.com

A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste byproducts. wikipedia.org Addition reactions are examples of 100% atom-economical reactions. In contrast, elimination and substitution reactions, like Fischer esterification, generate byproducts (e.g., water), leading to lower atom economy.

Let's compare the theoretical atom economy of two potential routes for the synthesis of this compound (Molecular Weight ≈ 224.27 g/mol ).

Fischer Esterification:

Reactants: 3-(2,3-dimethoxy-phenyl)propanoic acid (C₁₁H₁₄O₄, MW ≈ 210.22 g/mol ) + Ethanol (C₂H₆O, MW ≈ 46.07 g/mol )

Products: this compound (C₁₃H₁₈O₄, MW ≈ 224.27 g/mol ) + Water (H₂O, MW ≈ 18.02 g/mol )

Atom Economy = [224.27 / (210.22 + 46.07)] x 100% ≈ 87.5%

Reductive Heck Reaction (Hypothetical Direct Route):

Reactants: 1-Iodo-2,3-dimethoxybenzene (C₈H₉IO₂, MW ≈ 264.06 g/mol ) + Ethyl acrylate (C₅H₈O₂, MW ≈ 100.12 g/mol ) + H₂ (for reduction, MW ≈ 2.02 g/mol )

Byproduct: This reaction would likely involve a base like triethylamine (B128534) (Et₃N, MW ≈ 101.19 g/mol ) to neutralize the generated HI, forming triethylammonium (B8662869) iodide (Et₃NHI, MW ≈ 229.11 g/mol ).

The calculation becomes more complex as it involves stoichiometric base and catalyst, but the generation of a high molecular weight salt byproduct (Et₃NHI) significantly lowers the atom economy compared to the direct esterification.

This comparison illustrates that while C-C coupling reactions are powerful, they can be less atom-economical than classical reactions if they involve high-mass reagents that become waste. wikipedia.org Minimizing waste involves choosing reactions with high atom economy and using catalytic rather than stoichiometric reagents.

To improve the sustainability of ester synthesis, research has focused on developing new catalytic systems and reaction conditions that are more environmentally friendly.

Heterogeneous Catalysis: Instead of homogeneous catalysts like sulfuric acid, solid acid catalysts such as zeolites, clays, and sulfonic acid-functionalized resins (e.g., Amberlyst) can be used. researchgate.net These catalysts offer significant advantages:

Easy Separation: They can be easily filtered off from the reaction mixture, simplifying product purification.

Reusability: They can often be recovered and reused for multiple reaction cycles, reducing cost and waste. researchgate.net

Reduced Corrosion: They are generally less corrosive than strong mineral acids.

Biocatalysis: Enzymes, particularly lipases, can be used to catalyze esterification reactions. google.com These reactions are often highly selective and can be performed under very mild conditions (room temperature, neutral pH). Lipase-catalyzed esterification can be carried out in organic solvents or even under solvent-free conditions, further enhancing the green profile of the process. google.com

Solvent-Free and Alternative Energy Reactions: Eliminating volatile organic solvents is a major goal of green chemistry. Reactions can be run neat (solvent-free) or in greener solvents like water or ionic liquids. labmanager.com Energy input can also be made more efficient. Microwave irradiation, for example, can dramatically reduce reaction times and improve yields in esterification reactions compared to conventional heating. researchgate.net Mechanochemical methods, such as ball-milling, represent another solvent-free approach where mechanical energy is used to drive the reaction. nih.gov

Table 3: Comparison of Green Synthetic Approaches for Esterification

Method Catalyst/Condition Advantages
Heterogeneous Catalysis Solid acids (Zeolites, Amberlyst resin) Catalyst is easily recovered and reused, non-corrosive, simplified workup. researchgate.netresearchgate.net
Biocatalysis Lipase enzymes High selectivity, mild reaction conditions (ambient temperature/pressure), biodegradable catalyst. google.com
Microwave-Assisted N/A (Energy Source) Drastically reduced reaction times, often higher yields, improved energy efficiency. researchgate.net

| Solvent-Free Reaction | Ball-milling or neat heating | Eliminates solvent waste, reduces environmental impact, simplifies purification. nih.gov |

These novel approaches offer promising pathways for the efficient and sustainable production of this compound, aligning with the modern imperative to minimize the environmental footprint of chemical manufacturing.

Optimization of Reaction Conditions for this compound Yield and Selectivity

Influence of Catalysts and Reagents on Reaction Outcomes

The choice of catalysts and reagents is paramount in the synthesis of phenylpropionate esters. The initial condensation step to form the unsaturated intermediate, such as Ethyl 3-(2,3-dimethoxyphenyl)acrylate, from 2,3-dimethoxybenzaldehyde (B126229) is highly dependent on the catalyst used.

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene (B1212753) compound, is a common method for this initial step. The choice of base catalyst can significantly influence reaction times and yields. Studies on various aromatic aldehydes show that organic bases are often effective. For instance, piperidine (B6355638) has been shown to be a superior catalyst in these condensations due to a favorable balance between its nucleophilicity and basicity, leading to high yields and selectivity. researchgate.net Other catalysts, such as L-proline, have also been successfully employed, particularly in eco-friendly solvent systems like aqueous ethanol. researchgate.net

Influence of Catalysts on Knoevenagel Condensation Yields
Aldehyde SubstrateActive Methylene CompoundCatalystSolventYield (%)Reference
Aromatic AldehydesEthyl CyanoacetatePiperidineWater/[HyEtPy]Cl83-99 researchgate.net
2-Furancarboxaldehyde3-Oxo-3-(furan-2-yl)-propanenitrileL-proline80% EthanolHigh researchgate.net
Substituted BenzaldehydesIsopropyl CyanoacetatePiperidine-- researchgate.net
2-(1-phenylvinyl)benzaldehydeMalonatesTiCl₄ / Amine-- nih.gov

Following the formation of the unsaturated ester, the subsequent reduction of the double bond is typically achieved through catalytic hydrogenation. The catalyst for this step is crucial for achieving high conversion and selectivity. Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are widely used for the hydrogenation of α,β-unsaturated esters. researchgate.netrsc.orgresearchgate.net The choice of metal, ligand, and reaction conditions (pressure, temperature, solvent) must be optimized to ensure complete reduction of the alkene without affecting the ester group or the aromatic ring. For example, iridium complexes with N,P ligands have been shown to be highly effective for the enantioselective conjugate reduction of a wide range of α,β-unsaturated carboxylic esters. researchgate.net

Catalytic Systems for Hydrogenation of α,β-Unsaturated Carbonyls
Substrate TypeCatalyst SystemKey FeatureReference
Exocyclic α,β-Unsaturated CarbonylsRh/ZhaoPhosHigh yield and enantioselectivity (up to 99% ee) rsc.org
Tetrasubstituted α,β-Unsaturated KetonesIridium/PHOX ligandsHigh yields, diastereomeric ratios, and enantioselectivities acs.org
Exocyclic γ,δ-Unsaturated β-KetoestersIr-SpiroPAPDynamic kinetic resolution; high ee and cis-selectivity rsc.org
α,β-Unsaturated Carboxylic EstersChiral Iridium N,P Ligand ComplexesEffective for α- or β-substituted substrates researchgate.net

Stereochemical Control in the Synthesis of Phenylpropionate Esters

While this compound itself is achiral, the synthesis of substituted phenylpropionate esters often requires precise control of stereochemistry to produce a specific enantiomer or diastereomer. This is particularly important in pharmaceutical synthesis where biological activity is often stereospecific. The primary method for introducing chirality in this context is through asymmetric hydrogenation of the α,β-unsaturated ester intermediate.

Asymmetric hydrogenation utilizes chiral catalysts, typically transition metal complexes with chiral ligands, to selectively produce one enantiomer over the other. Rhodium and iridium complexes are at the forefront of this technology. For instance, the hydrogenation of exocyclic α,β-unsaturated carbonyl compounds catalyzed by a Rhodium complex with the chiral ligand ZhaoPhos (a bisphosphine-thiourea ligand) has been shown to yield products with excellent enantioselectivities, often up to 99% ee. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones has been developed, providing access to chiral products in high yields and stereoselectivities. acs.org The success of these reactions depends on the precise interaction between the substrate and the chiral catalyst, which directs the hydrogen addition to one face of the double bond.

Examples of Asymmetric Hydrogenation for Stereochemical Control
Substrate ClassCatalyst/LigandStereoselectivity OutcomeReference
Exocyclic α,β-Unsaturated CarbonylsRh/ZhaoPhosUp to 99% ee rsc.org
Tetrasubstituted α,β-Unsaturated KetonesIridium/PHOX>20:1 dr, 99% ee acs.org
β,γ-Unsaturated α-DiketonesChiral Half-Sandwich Ru/Rh ComplexesExcellent dr and ee nih.gov
Exocyclic γ,δ-Unsaturated β-KetoestersIr-SpiroPAP>99% ee, >99:1 cis-selectivity rsc.org

Beyond asymmetric hydrogenation, enzymatic methods offer a powerful alternative for stereochemical control. google.com Lipases can be used for the kinetic resolution of racemic mixtures, such as racemic ethyl 3-hydroxy-3-phenylpropionate, by selectively acylating one enantiomer, allowing for the separation of the two. google.com Furthermore, multi-enzyme cascade reactions have been designed for the stereoselective synthesis of complex molecules like phenylpropanolamines from achiral starting materials, demonstrating the high degree of regio- and stereoselectivity achievable with biocatalysis. d-nb.info

Reaction Mechanisms and Kinetics in the Chemistry of Ethyl 3 2,3 Dimethoxy Phenyl Propionate

Mechanistic Pathways for the Formation of the Propionate (B1217596) Ester Linkage

The formation of the propionate ester linkage in ethyl-3-(2,3-dimethoxy-phenyl)propionate is most commonly achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of a carboxylic acid with an alcohol. organic-chemistry.orgmdpi.com In this specific case, 3-(2,3-dimethoxyphenyl)propanoic acid reacts with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgresearchgate.net

The mechanism of Fischer esterification is a reversible process that proceeds through several key steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the 3-(2,3-dimethoxyphenyl)propanoic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. researchgate.netmasterorganicchemistry.com

Nucleophilic Attack by Ethanol: The alcohol, ethanol, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, also known as an oxonium ion. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This step is crucial as it converts a poor leaving group (-OH) into a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, leading to the elimination of a water molecule and the formation of a protonated ester. masterorganicchemistry.com

Deprotonation: In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Alternative, though less common for this specific transformation on an industrial scale, pathways for ester formation include reactions of 3-(2,3-dimethoxyphenyl)propanoic acid derivatives. For example, the corresponding acyl chloride or anhydride (B1165640) could react with ethanol. These methods are generally not favored due to the need for additional synthetic steps to prepare the more reactive starting materials. organic-chemistry.orgathabascau.ca Another approach involves the hydrogenation of ethyl 2,3-dimethoxycinnamate. chemicalbook.com

Investigation of Intermediate Species in Relevant Synthetic Transformations

The direct observation and characterization of intermediates in the Fischer esterification of 3-(2,3-dimethoxyphenyl)propanoic acid are challenging due to their transient nature. However, based on the well-established mechanism, several key intermediate species can be postulated. organic-chemistry.orgmasterorganicchemistry.com

The primary intermediate is the protonated carboxylic acid . Following this, the tetrahedral intermediate is formed after the nucleophilic attack of ethanol. This species is central to the reaction, and its stability can influence the reaction rate. The subsequent proton transfer leads to a second tetrahedral intermediate with a protonated hydroxyl group, which readily eliminates water to form the protonated ester .

While direct spectroscopic identification of these intermediates in the specific synthesis of this compound is not extensively reported in the literature, their existence is inferred from numerous studies on the Fischer esterification of other carboxylic acids. researchgate.netrsc.org The presence of the dimethoxy-substituted phenyl ring is not expected to fundamentally alter the nature of these intermediates, although it may have electronic effects on their stability and reactivity.

In the synthesis of the precursor, 3-(2,3-dimethoxyphenyl)propanoic acid, which is often prepared from 2,3-dimethoxybenzaldehyde (B126229), various intermediates are involved depending on the synthetic route. For instance, in a Knoevenagel condensation followed by reduction, an unsaturated carboxylic acid, 3-(2,3-dimethoxyphenyl)propenoic acid, would be a key intermediate.

Kinetic Studies of Key Reactions in the Synthesis of this compound

Detailed kinetic studies specifically for the esterification of 3-(2,3-dimethoxyphenyl)propanoic acid with ethanol are not widely available in peer-reviewed literature. However, extensive kinetic data exists for the esterification of similar carboxylic acids, such as propanoic acid and other substituted aromatic acids, which can provide valuable insights into the expected kinetic behavior of this reaction. ceon.rsresearchgate.netresearchgate.net

The rate of Fischer esterification is influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, as the reaction is reversible, higher temperatures can also favor the reverse hydrolysis reaction. ceon.rsresearchgate.net

Catalyst Concentration: The reaction rate is directly proportional to the concentration of the acid catalyst. ceon.rs

Molar Ratio of Reactants: Using a large excess of one reactant, typically the alcohol, shifts the equilibrium towards the products and increases the rate of the forward reaction. ceon.rsresearchgate.net

Steric Hindrance: The structure of both the carboxylic acid and the alcohol can affect the reaction rate. Steric hindrance around the carbonyl carbon or the hydroxyl group can slow down the reaction. In the case of 3-(2,3-dimethoxy-phenyl)propanoic acid, the substituents are on the phenyl ring and relatively removed from the reaction center, so their steric effect is likely to be minimal.

The following interactive table presents hypothetical kinetic data for the esterification of 3-(2,3-dimethoxyphenyl)propanoic acid with ethanol, based on typical values observed for similar reactions. ceon.rsresearchgate.net

Experiment[Carboxylic Acid] (mol/L)[Ethanol] (mol/L)[H₂SO₄] (mol/L)Temperature (°C)Initial Rate (mol/L·s)
10.11.00.01601.5 x 10⁻⁵
20.21.00.01603.0 x 10⁻⁵
30.12.00.01603.0 x 10⁻⁵
40.11.00.02603.0 x 10⁻⁵
50.11.00.01703.5 x 10⁻⁵

The activation energy for the esterification of propanoic acid with various alcohols in the presence of an acid catalyst has been determined in several studies. For instance, the activation energy for the esterification of propanoic acid with 1-propanol (B7761284) was found to be 11.36 kJ/mol. ceon.rs For the esterification of p-methoxycinnamic acid with glycerol, the activation energies for the formation of monoglycerides (B3428702) were in the range of 86.5 to 108.1 kJ mol⁻¹. manchester.ac.uk It is expected that the activation energy for the esterification of 3-(2,3-dimethoxy-phenyl)propanoic acid would be within a similar range.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For Ethyl-3-(2,3-dimethoxy-phenyl)propionate, both ¹H and ¹³C NMR would be employed to fully characterize the molecule.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group, the propionate (B1217596) chain, the aromatic ring, and the methoxy (B1213986) groups. The ethyl group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. The two methylene groups of the propionate chain would appear as two distinct triplets. The three protons on the aromatic ring would present a more complex splitting pattern based on their positions and coupling with each other. The six protons of the two methoxy groups would likely appear as two sharp singlets, unless there is restricted rotation.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The carbons of the aromatic ring would appear in the aromatic region, with their specific shifts influenced by the methoxy substituents. The carbons of the ethyl group and the propionate chain, as well as the methoxy carbons, would be located in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ethyl CH₃~1.2Triplet
Ethyl CH₂~4.1Quartet
Propionate CH₂ (alpha to C=O)~2.6Triplet
Propionate CH₂ (beta to C=O)~2.9Triplet
Aromatic H~6.8-7.2Multiplet
Methoxy CH₃~3.8Singlet
Methoxy CH₃~3.9Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl C=O~173
Aromatic C (quaternary)~120-155
Aromatic CH~110-125
Ethyl CH₂~60
Methoxy CH₃~56
Propionate CH₂~30-35
Ethyl CH₃~14

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula. The fragmentation of the molecular ion would be expected to occur at the weakest bonds, leading to the formation of characteristic fragment ions. Common fragmentation pathways would likely involve the loss of the ethoxy group from the ester, cleavage of the propionate side chain, and fragmentation of the dimethoxy-phenyl ring.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/z
[M]⁺238
[M - OCH₂CH₃]⁺193
[M - CH₂CH₂COOCH₂CH₃]⁺137
[CH₂CH₂COOCH₂CH₃]⁺101
[C₆H₃(OCH₃)₂CH₂CH₂]⁺165

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the ester functional group, the aromatic ring, and the ether linkages of the methoxy groups. A strong absorption band around 1730 cm⁻¹ would be indicative of the C=O stretching of the ester. The C-O stretching of the ester and ether groups would appear in the region of 1000-1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations would be observed in their respective characteristic regions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the methoxy groups as auxochromes would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Ester)~1730
C-O (Ester and Ether)~1000-1300
Aromatic C-H~3000-3100
Aromatic C=C~1450-1600
Aliphatic C-H~2850-2960

Interactive Data Table: Predicted UV-Vis Absorption for this compound

TransitionPredicted λmax (nm)
π → π*~270-280

Computational Chemistry and Theoretical Studies of Ethyl 3 2,3 Dimethoxy Phenyl Propionate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine optimized geometries, electronic properties, and spectroscopic parameters with a high degree of accuracy. cbijournal.com The B3LYP functional, a hybrid method, combined with a basis set like 6-311++G(d,p), is frequently used for such calculations as it provides a good balance between computational cost and accuracy. cbijournal.comclinicsearchonline.org

The first step in a computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. cbijournal.com For Ethyl-3-(2,3-dimethoxy-phenyl)propionate, this process would involve calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

DFT calculations on similar aromatic esters predict that the dimethoxybenzene ring would be largely planar. cbijournal.comnih.gov The ethyl propionate (B1217596) side chain, however, possesses several rotatable single bonds, leading to various possible conformations. The optimization process identifies the most stable conformer (the global minimum) as well as other low-energy local minima. These calculations provide foundational data for all subsequent theoretical analyses.

Table 1: Representative Geometric Parameters Calculated via DFT for Analogous Phenylalkanoate Structures Note: This table presents typical bond length and angle values derived from DFT calculations on structurally related molecules to illustrate expected parameters for this compound.

Parameter Bond/Angle Typical Calculated Value (B3LYP/6-311++G(d,p))
Bond Length Aromatic C-C 1.39 - 1.41 Å
C=O (carbonyl) ~1.21 Å
C-O (ester) ~1.34 Å
O-C (ethyl) ~1.45 Å
Bond Angle C-C-C (ring) ~120°
O=C-O (ester) ~124°
C-O-C (ester) ~116°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-phenyl ring, while the LUMO may be distributed over the carbonyl group of the ester. DFT calculations provide precise energy values for these orbitals and a visual representation of their distribution across the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Aromatic Ester Note: The following data is illustrative and based on DFT calculations performed on similar molecules to show the type of information generated.

Parameter Energy (eV)
EHOMO -6.5 to -5.5
ELUMO -1.5 to -0.5
Energy Gap (ΔE) 4.5 to 5.5

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations can provide vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. cbijournal.com The potential energy distribution (PED) analysis is then used to assign specific vibrational modes, such as C=O stretching, C-H stretching of the aromatic ring, and CH2 bending of the ethyl group. researchgate.net For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C chemical shifts, which are then compared to experimental values. chemmethod.com

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for stationary points on the potential energy surface, understanding the molecule's flexibility and the interplay of different conformations requires more advanced techniques like conformational analysis and molecular dynamics.

Conformational analysis involves systematically rotating the molecule around its flexible single bonds (dihedral angles) to map out the potential energy surface. lasalle.edu For this compound, key rotations would be around the C-C bonds of the propionate side chain and the bond connecting the side chain to the phenyl ring. researchgate.net This exploration identifies all possible low-energy conformers, including the global energy minimum and various local minima, along with the energy barriers that separate them. lasalle.edu The results reveal the molecule's preferred shapes in the gas phase. Such studies show that even small energy differences of a few kJ/mol can significantly alter the population of different conformers at room temperature.

The relative stability of different conformers is determined by a balance of steric hindrance and subtle intramolecular interactions. researchgate.net In this compound, weak intramolecular hydrogen bonds of the C-H···O type can play a significant role. mdpi.com These interactions can occur between the oxygen atoms of the methoxy (B1213986) or ester groups and nearby hydrogen atoms on the alkyl chain or the aromatic ring. mdpi.com Though weaker than conventional O-H···O hydrogen bonds, these interactions can collectively stabilize certain folded conformations over more extended ones. nih.gov Computational methods can identify these bonds by analyzing interatomic distances and angles and can quantify their stabilizing energy, providing a deeper understanding of the forces that govern the molecule's preferred three-dimensional structure.

Absence of Computational Studies for this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of this compound. Despite the importance of computational chemistry in understanding reaction mechanisms and predicting molecular properties, no specific studies detailing the reaction pathways, transition states, or energetic profiles for the synthesis of this particular compound could be identified.

The field of computational chemistry utilizes theoretical calculations to provide deep mechanistic insights and quantitative data on reaction energetics. Methodologies such as Density Functional Theory (DFT) are commonly employed to map out the potential energy surfaces of chemical reactions, identifying intermediates, transition states, and calculating activation energies. This information is invaluable for optimizing synthetic routes and understanding the underlying principles of chemical reactivity.

For instance, computational studies on structurally related, yet distinct, compounds like ethyl (Z)-3-phenyl-2-nitroprop-2-enoate have successfully elucidated complex reaction mechanisms, including the formation of zwitterionic intermediates and the ruling out of previously postulated pathways like the Diels-Alder cycloaddition. mdpi.comnih.govresearchgate.net These studies provide detailed energetic profiles, including Gibbs free energies of activation and the relative stabilities of various intermediates and products, offering a clear picture of the reaction landscape under kinetic and thermodynamic control. mdpi.comnih.gov

However, the specific arrangement of the 2,3-dimethoxy substituents on the phenyl ring of this compound presents a unique electronic and steric environment. Without dedicated computational studies, any discussion of its reaction mechanisms or the energetic profiles of its synthetic routes would be purely speculative. Such analyses are crucial for a comprehensive understanding of its formation and reactivity.

The absence of this data highlights a specific area where further research is needed. Computational investigations into this compound would be beneficial for academic and industrial chemists interested in its synthesis and application. Future studies in this area would contribute to a more complete understanding of the structure-reactivity relationships in this class of compounds.

Applications of Ethyl 3 2,3 Dimethoxy Phenyl Propionate in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for Pharmaceutical Scaffolds

In the field of drug discovery and development, chemical compounds that can be used for the illicit manufacture of narcotics or psychotropic substances are known as drug precursors. ravimiamet.ee However, a vast number of chemicals serve as legitimate and crucial intermediates for the synthesis of therapeutic agents. ravimiamet.ee Ethyl-3-(2,3-dimethoxy-phenyl)propionate fits into this latter category as a potential synthetic intermediate. Its molecular structure contains key features—a dimethoxy-substituted phenyl group and a propionate (B1217596) side chain—that are present in various biologically active molecules.

The 2,3-dimethoxyphenyl moiety, in particular, can be found in a number of pharmaceutical compounds where the methoxy (B1213986) groups can influence factors such as metabolic stability, receptor binding, and bioavailability. The propionate side chain offers a reactive handle that can be chemically modified to build larger, more complex structures. While specific, widely commercialized pharmaceuticals directly synthesized from this compound are not extensively documented in publicly available literature, its value lies in its potential as a starting material for the synthesis of novel compound libraries. Medicinal chemists can utilize this intermediate to systematically generate a series of related molecules for screening against various biological targets, accelerating the discovery of new drug candidates.

Utilization in the Construction of Heterocyclic Systems

A significant application of phenylpropanoic acid derivatives in organic synthesis is their use as precursors for the construction of heterocyclic systems through intramolecular cyclization reactions. wikipedia.orgnih.gov These reactions involve the formation of a new ring within a single molecule, providing an efficient pathway to complex cyclic and polycyclic structures.

For this compound, the ester can first be hydrolyzed to its corresponding carboxylic acid, 3-(2,3-dimethoxy-phenyl)propanoic acid. This acid can then undergo an intramolecular Friedel-Crafts acylation. In this reaction, the carboxylic acid group is converted into a more reactive acylating agent, which then attacks the electron-rich aromatic ring to form a new carbon-carbon bond and close a ring. The presence of two electron-donating methoxy groups on the phenyl ring activates it towards this type of electrophilic substitution, facilitating the cyclization process.

This strategy can be employed to synthesize various fused ring systems that form the core of many important heterocyclic scaffolds. For example, cyclization can lead to the formation of substituted indanones or tetralones. wikipedia.org These ketones are themselves versatile intermediates that can be further elaborated into more complex nitrogen-containing heterocycles like quinolones, which are known for their broad-spectrum antibacterial activity. mdpi.comnih.gov

Potential Heterocyclic Scaffolds from this compound
Precursor StepReaction TypeIntermediate ScaffoldPotential Final Heterocycle Class
Hydrolysis to Carboxylic AcidIntramolecular Friedel-Crafts AcylationDimethoxy-substituted TetraloneQuinolones, Phenanthridinones
Hydrolysis to Carboxylic AcidIntramolecular Friedel-Crafts AcylationDimethoxy-substituted IndanoneIndole derivatives, Benzofurans
Reaction with HydrazineCondensation/CyclizationDimethoxy-substituted PyrazolidinonePyrazoles, Pyrazolines

Development of Derivatives with Modified Chemical Properties

The chemical structure of this compound allows for straightforward modification to produce derivatives with altered physical and chemical properties. These modifications can be targeted to make the molecule suitable for specific applications, such as polymerization or as a more specialized synthetic intermediate.

A notable example is the synthesis of ring-substituted 2-methoxyethyl phenylcyanoacrylates. chemrxiv.orgchemrxiv.org Research has demonstrated the preparation of a series of these compounds, including the 2,3-dimethoxy substituted variant. chemrxiv.orgchemrxiv.orgresearchgate.net The synthesis involves a Knoevenagel condensation between 2,3-dimethoxybenzaldehyde (B126229) and 2-methoxyethyl cyanoacetate, catalyzed by piperidine (B6355638). chemrxiv.org While this specific route starts from the corresponding aldehyde rather than the propionate, it illustrates how the core (2,3-dimethoxy-phenyl)propyl skeleton can be transformed into a more complex functionalized molecule—in this case, an electron-deficient alkene suitable for radical copolymerization with styrene. chemrxiv.orgchemrxiv.org

Synthesis of a 2,3-Dimethoxy Phenylcyanoacrylate Derivative chemrxiv.org
Reactant 1Reactant 2CatalystReaction TypeProduct
2,3-Dimethoxybenzaldehyde2-Methoxyethyl cyanoacetatePiperidineKnoevenagel Condensation2-Methoxyethyl (2,3-dimethoxy)phenylcyanoacrylate

Other fundamental derivatizations of this compound include:

Hydrolysis: Treatment with an acid or base catalyst can hydrolyze the ethyl ester to the corresponding carboxylic acid, 3-(2,3-dimethoxy-phenyl)propanoic acid. This introduces a new functional group with different reactivity and solubility.

Reduction: The ester can be reduced using agents like lithium aluminum hydride to yield 3-(2,3-dimethoxyphenyl)propan-1-ol. This converts the ester into a primary alcohol, opening up further synthetic pathways such as oxidation, etherification, or conversion to halides.

Transesterification: Reacting the ethyl ester with a different alcohol in the presence of a catalyst can swap the ethyl group for another alkyl or aryl group, thereby modifying properties like boiling point and solubility.

These transformations underscore the utility of this compound as a versatile starting material for generating a wide array of derivatives with tailored chemical properties for diverse applications in organic synthesis.

Environmental Fate and Abiotic Degradation of Phenylpropionate Esters

Hydrolytic Stability of Ester Linkages in Environmental Contexts

The hydrolysis of the ester linkage in Ethyl-3-(2,3-dimethoxy-phenyl)propionate is a primary pathway for its abiotic degradation in aqueous environments. This process involves the cleavage of the ester bond by water, leading to the formation of 3-(2,3-dimethoxyphenyl)propanoic acid and ethanol (B145695). The rate of this reaction is significantly influenced by the pH of the surrounding medium, with catalysis occurring under both acidic and basic conditions.

Under typical environmental pH conditions (ranging from 4 to 9), the hydrolysis of carboxylic acid esters can proceed through neutral (water-mediated), acid-catalyzed, and base-catalyzed mechanisms. For many esters, base-catalyzed hydrolysis becomes the dominant pathway in alkaline conditions, while acid-catalyzed hydrolysis is more significant in acidic environments.

Predictive models, such as those based on Quantitative Structure-Activity Relationships (QSARs), are often employed to estimate the hydrolysis rates of chemicals for which experimental data are not available. These models utilize the chemical structure to predict reactivity. Based on such models, the following table presents estimated half-lives for the hydrolysis of this compound at various pH values.

pHEstimated Half-life (t½) at 25°CDominant Mechanism
4.0 (Acidic)~1.5 yearsAcid-Catalyzed
7.0 (Neutral)~1.2 yearsNeutral Hydrolysis
9.0 (Alkaline)~45 daysBase-Catalyzed

Note: The data in this table are estimated based on predictive models for structurally similar compounds and should be considered as indicative values.

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation, or photolysis, is another significant abiotic process that can contribute to the transformation of this compound in the environment. This process involves the absorption of light energy, typically in the ultraviolet (UV) portion of the solar spectrum, which can lead to the cleavage of chemical bonds.

The presence of the aromatic ring and methoxy (B1213986) substituents in the this compound molecule suggests that it will absorb UV radiation. The photodegradation can occur through two primary mechanisms:

Direct Photolysis: The direct absorption of a photon by the molecule, leading to an excited state that subsequently undergoes bond cleavage or rearrangement.

Indirect Photolysis: The reaction of the molecule with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH) or singlet oxygen.

The rate of photodegradation is dependent on factors such as the light intensity and wavelength, the quantum yield of the reaction (the efficiency with which absorbed light leads to chemical change), and the concentration of photosensitizing agents in the water or on soil surfaces. The methoxy groups on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its absorption spectrum and susceptibility to photochemical reactions. Research on other methoxy-substituted aromatic compounds suggests that photochemical cleavage of the methoxy group can be a possible degradation pathway.

The following table provides estimated photodegradation data for this compound in an aqueous environment under simulated sunlight.

ParameterEstimated Value
Aqueous Photolysis Half-life20 - 50 days
Primary MechanismDirect and Indirect Photolysis

Note: These values are estimations based on the behavior of structurally related aromatic esters and are subject to variation based on specific environmental conditions.

Abiotic Transformation Pathways of Aromatic Esters in Water and Soil Systems

In addition to hydrolysis and photodegradation, other abiotic transformation pathways can influence the fate of aromatic esters like this compound in water and soil. These processes are often mediated by the chemical and physical properties of the soil and water matrix.

Sorption: The binding of the compound to soil particles, which can affect its availability for degradation.

Oxidation-Reduction Reactions: Transformation mediated by naturally occurring oxidizing or reducing agents in the soil or sediment.

The primary abiotic transformation products expected from the degradation of this compound in both water and soil are the hydrolysis products: 3-(2,3-dimethoxyphenyl)propanoic acid and ethanol. Further degradation of the aromatic ring structure would likely proceed through oxidative pathways, potentially leading to the formation of hydroxylated and, eventually, ring-cleavage products.

The following table summarizes the key abiotic transformation pathways and potential products.

Environmental CompartmentPrimary Abiotic PathwayPotential Transformation Products
WaterHydrolysis, Photodegradation3-(2,3-dimethoxyphenyl)propanoic acid, Ethanol, Photoproducts
SoilHydrolysis, Sorption, Catalyzed Reactions3-(2,3-dimethoxyphenyl)propanoic acid, Ethanol, Bound Residues

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.